Dichlorprop-methyl

概要

説明

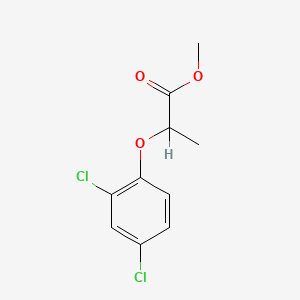

Dichlorprop-methyl, also known as methyl 2-(2,4-dichlorophenoxy)propionate, is a chemical compound with the molecular formula C10H10Cl2O3 and a molecular weight of 249.091 g/mol . It is a methyl ester derivative of dichlorprop, a phenoxy herbicide used to control broadleaf weeds in agricultural settings .

準備方法

Synthetic Routes and Reaction Conditions

Dichlorprop-methyl can be synthesized through the esterification of dichlorprop (2-(2,4-dichlorophenoxy)propionic acid) with methanol in the presence of an acid catalyst . The reaction typically involves heating the reactants under reflux conditions to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound involves similar esterification processes but on a larger scale. The reaction is carried out in large reactors with precise control over temperature, pressure, and catalyst concentration to ensure high yield and purity of the product .

化学反応の分析

Types of Reactions

Dichlorprop-methyl undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form dichlorprop and methanol.

Oxidation: This compound can be oxidized to form corresponding carboxylic acids and other oxidation products.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated aromatic ring.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Substitution: Nucleophiles such as hydroxide ions or amines.

Major Products Formed

Hydrolysis: Dichlorprop and methanol.

Oxidation: Carboxylic acids and other oxidized derivatives.

Substitution: Various substituted phenoxypropionic acid derivatives.

科学的研究の応用

Chemical Properties and Mechanism of Action

- Molecular Formula : C₁₀H₁₀Cl₂O₃

- Molecular Weight : 249.09 g/mol

- Chemical Structure : A racemic mixture consisting of two enantiomers.

Dichlorprop-methyl acts as a selective systemic herbicide, absorbed through the leaves and translocated to the roots. It is particularly effective against various broadleaf weeds such as Canada thistle, cocklebur, and ragweed in crops like wheat and barley .

Agricultural Applications

This compound is extensively used in agriculture for weed management. Its effectiveness in controlling both annual and perennial broad-leaved weeds makes it invaluable for crop protection:

-

Target Weeds :

- Canada thistle

- Cocklebur

- Ragweeds

- Pigweed

-

Crops :

- Cereals (wheat, barley)

- Non-crop areas (industrial sites, rights-of-way)

The herbicide's introduction dates back to 1961, and while it has shown significant efficacy in various studies, regulatory approvals vary by region due to environmental concerns .

Environmental Studies

Research on the environmental fate of this compound has focused on its degradation pathways and ecological impact. Notably:

- Enantioselective Degradation : Studies have shown that the R-enantiomer degrades preferentially over the S-enantiomer in different pH conditions. This degradation affects its persistence in the environment and potential toxicity to non-target organisms .

- Toxicity Assessments : Research indicates varying toxicity levels between the enantiomers. For instance, R-dichlorprop-methyl exhibits significantly higher toxicity to certain algal species compared to its S counterpart .

Analytical Chemistry Applications

This compound serves as a standard in analytical methods for detecting herbicide residues. Its chiral nature allows for specialized separation techniques:

- Chromatographic Methods : Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are employed to achieve baseline separation of its enantiomers using chiral stationary phases .

- Environmental Monitoring : The compound is analyzed in environmental samples to assess contamination levels, contributing to regulatory compliance and safety evaluations.

Case Study 1: Enantioselective Degradation in Algal Cultures

A study evaluated the degradation rates of this compound enantiomers in algal cultures. Results indicated that Scenedesmus obliquus exhibited rapid degradation of racemic this compound compared to individual enantiomers, highlighting the ecological implications of its use .

| Algal Species | Degradation Rate (hours) | Toxicity Rank |

|---|---|---|

| Scenedesmus obliquus | 4 | R > S > Racemic |

| Chlorella pyrenoidosa | 12 | R > Racemic > S |

| Chlorella vulgaris | >12 | No significant enantioselectivity |

Case Study 2: Agricultural Efficacy

Field trials conducted on wheat crops demonstrated that this compound effectively reduced weed biomass by over 70% when applied post-emergence. This study underscores its role in integrated weed management strategies aimed at enhancing crop yield while minimizing herbicide resistance development .

作用機序

Dichlorprop-methyl acts as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA). It disrupts normal plant growth by causing uncontrolled cell division and elongation, leading to the death of susceptible plants . The compound targets the auxin receptors in plant cells, triggering a cascade of events that result in abnormal growth and eventual plant death .

類似化合物との比較

Similar Compounds

Dichlorprop: The parent compound of dichlorprop-methyl, used as a herbicide.

2,4-Dichlorophenoxyacetic acid (2,4-D): Another phenoxy herbicide with similar herbicidal properties.

Uniqueness

This compound is unique in its esterified form, which enhances its lipophilicity and facilitates better penetration into plant tissues compared to its parent compound, dichlorprop . This property makes it more effective in controlling certain types of weeds.

生物活性

Dichlorprop-methyl (DCPM), a chiral herbicide, is primarily used for controlling broadleaf weeds in various agricultural settings. Its biological activity has been extensively studied, focusing on its toxicological effects, metabolic pathways, and interactions with environmental organisms. This article synthesizes findings from diverse sources to provide a comprehensive overview of the biological activity of DCPM.

This compound is chemically classified as 2-(2,4-dichlorophenoxy)propionic acid methyl ester. Its molecular formula is with a molecular weight of 249.09 g/mol. The compound exists as a pair of enantiomers, which exhibit different biological activities and degradation rates.

Acute and Chronic Toxicity

DCPM has been evaluated for its acute and chronic toxicity in various studies:

- Acute Toxicity : DCPM shows moderate acute toxicity when ingested orally, with low toxicity via dermal exposure or inhalation. In animal studies, it was not found to be a skin irritant but was identified as a severe eye irritant .

- Chronic Toxicity : Long-term exposure studies in rats and dogs indicated that DCPM affects the kidneys and liver, with observed no-observed-adverse-effect levels (NOAELs) of 35 mg/kg body weight per day for short-term studies and 6 mg/kg body weight per day for long-term studies .

Endocrine Disruption Potential

Current assessments suggest that DCPM does not meet the interim criteria for endocrine disruption; however, further research is needed to fully understand its potential effects on endocrine systems .

Metabolism and Environmental Impact

DCPM is rapidly absorbed in mammalian systems, with over 87% excretion observed in urine following oral administration. The metabolic pathways involve hydrolysis and oxidation processes leading to the formation of less toxic metabolites .

Microbial Degradation

Research has demonstrated that specific bacterial strains can degrade DCPM effectively. For example, Sphingomonas sp. strain Ndbn-20 utilizes DCPM as a carbon source, converting it into less harmful compounds through enzymatic processes . This ability highlights the potential for bioremediation strategies in contaminated environments.

Interaction with Other Herbicides

Studies have indicated synergistic effects when DCPM is combined with other herbicides like 2,4-D and dicamba. For instance, greenhouse experiments showed that mixtures containing DCPM could enhance weed control efficacy significantly compared to individual applications .

Case Studies

Several case studies have focused on the environmental impact of DCPM:

- Field Trials : A series of field trials assessed the effectiveness of DCPM in controlling herbicide-resistant weed populations. Results indicated that DCPM could reduce populations significantly when used in combination with other herbicides .

- Epidemiological Studies : A review highlighted gaps in epidemiological data concerning human exposure to DCPM and its potential health effects. It emphasized the need for systematic literature reviews to gather comprehensive data on human health implications associated with DCPM exposure .

Summary of Findings

The following table summarizes key findings related to the biological activity of this compound:

| Aspect | Details |

|---|---|

| Chemical Formula | |

| Acute Toxicity | Moderate oral toxicity; low dermal/inhalation toxicity |

| Chronic Toxicity NOAEL | 35 mg/kg (short-term); 6 mg/kg (long-term) |

| Endocrine Disruption | Not currently classified as an endocrine disruptor |

| Microbial Degradation | Effective degradation by Sphingomonas sp. strain Ndbn-20 |

| Synergistic Interactions | Enhanced efficacy when combined with other herbicides |

特性

IUPAC Name |

methyl 2-(2,4-dichlorophenoxy)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2O3/c1-6(10(13)14-2)15-9-4-3-7(11)5-8(9)12/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCHCPDWDIOTCMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)OC1=C(C=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90866617 | |

| Record name | Dichlorprop-methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90866617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23844-57-7, 57153-17-0 | |

| Record name | Dichlorprop-methyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23844-57-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dichlorprop-methyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023844577 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dichlorprop-methyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057153170 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dichlorprop-methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90866617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl (±)-2-(2,4-dichlorophenoxy)propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.720 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dichlorprop-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICHLORPROP-METHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0948O1VDCU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。